4-Amino-8-methoxy-2-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

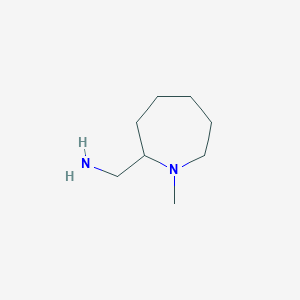

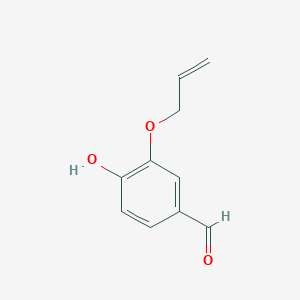

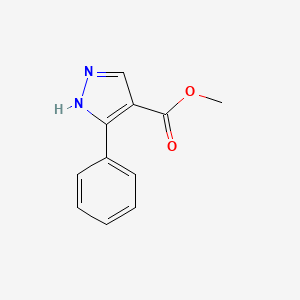

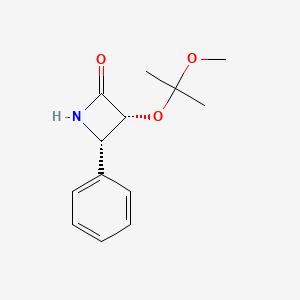

“4-Amino-8-methoxy-2-methylquinoline” is a unique chemical compound with the empirical formula C11H12N2O . It has a molecular weight of 188.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The IUPAC name for this compound is 8-methoxy-2-methyl-4-quinolinamine . The InChI code for this compound is 1S/C11H12N2O/c1-7-6-9 (12)8-4-3-5-10 (14-2)11 (8)13-7/h3-6H,1-2H3, (H2,12,13) .Applications De Recherche Scientifique

Antibacterial Activity : 4-Amino-8-methylquinolines substituted with a hydroxy- or methoxy-group at the 5- and 6-position have been found to exhibit slight antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Antiparasitic Properties : 8-Aminoquinolines, a class of antiparasitic agents, have shown efficacy in animal models of malaria and pneumocystis pneumonia. Research indicates that the configuration at the asymmetric center in the 8-amino side chain affects the efficacy and toxicity profiles of these compounds (Nanayakkara et al., 2008).

Pharmaceutical Development : The development of NPC 1161C, a novel investigational antimalarial drug, involved the use of 4-amino-8-methoxy-2-methylquinoline. The drug's pharmaceutical development included the creation of a stability-indicating reversed-phase HPLC method for its detection and quantification (Dutta, Avery, & Wyandt, 2006).

Antitumor Activity : Quinoline-Indole-Schiff base derivatives, incorporating the 8-methoxy-2-methylquinoline moiety, have been studied for their antitumor activity against hepatocellular carcinoma. The structure of these compounds, particularly the 8-methoxy-2-methylquinoline part, was found critical for their biological function (Li et al., 2021).

Fluorescent Sensing : A study on an 8-aminoquinoline-based fluorescent Zn2+ sensor highlighted the use of 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol for cell imaging studies. This compound displayed selectivity for Zn2+ over other biological metal ions, making it a candidate for development as a potential probe (Pradhan et al., 2015).

Enantioselective Interactions : Research into the enantioselective interactions of 8-Aminoquinoline therapeutics with human monoamine oxidases A and B has been conducted. This study is important for understanding the metabolic pathways and potential toxicity of 8-AQ based drugs (Chaurasiya et al., 2021).

Food Preservation : The antimicrobial potentials of 4-methylquinoline analogues, including 2-methyl-8-hydroxyquinoline, were explored for the development of natural preservatives against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).

Synthetic Chemistry : Various studies have been conducted on the synthesis and characterization of this compound derivatives, exploring their potential applications in different fields like medicinal chemistry and material science. These include the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives (Horchler et al., 2007), and investigations into the electrochemical properties of azo-compounds derived from 4-amino-2-methylquinoline (El-Attar, Ismail, & Ghoneim, 2012).

Mécanisme D'action

Target of Action

4-Amino-8-methoxy-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry Quinoline derivatives have been known to exhibit substantial biological activities .

Mode of Action

Quinoline derivatives have been reported to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The molecular weight of the compound is 18823 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Quinoline derivatives have been reported to exhibit various biological and pharmaceutical activities .

Action Environment

The synthesis of quinoline derivatives can be influenced by various factors, including temperature .

Propriétés

IUPAC Name |

8-methoxy-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHHZADQRAEVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589059 |

Source

|

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657391-86-1 |

Source

|

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)

![2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1368974.png)